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Compound of Interest

Compound Name: MI-503

Cat. No.: B15623653 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive analysis of the anti-cancer agent MI-503 in combination with other therapeutic

compounds. It offers a comparative overview of its synergistic effects, supported by quantitative

data and detailed experimental protocols.

MI-503 is a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia

(MLL) interaction, a critical driver in certain types of cancer, particularly acute myeloid leukemia

(AML) with MLL rearrangements and hepatocellular carcinoma (HCC).[1][2][3] By disrupting

this protein-protein interaction, MI-503 effectively downregulates the expression of key

oncogenes such as HOXA9, MEIS1, and PEG10, leading to cell differentiation and inhibition of

tumor growth.[1][2][3] This guide delves into the synergistic potential of MI-503 when combined

with other anti-cancer agents, presenting a valuable resource for designing future pre-clinical

and clinical studies.

Quantitative Analysis of MI-503 Combinations
The following tables summarize the synergistic effects of MI-503 in combination with various

anti-cancer agents, as determined by the Combination Index (CI) method of Chou-Talalay. A CI

value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a

value greater than 1 indicates antagonism.

Table 1: Combination of MI-503 with Sorafenib in Hepatocellular Carcinoma (HCC)
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Cell Line
Drug
Combinatio
n

IC50 (Single
Agent)

IC50
(Combinati
on)

Combinatio
n Index (CI)

Reference

HepG2
MI-503 +

Sorafenib

MI-503: ~2.5

µM;

Sorafenib: ~5

µM

Not explicitly

stated

< 0.66

(Synergistic)
[3]

Huh7
MI-503 +

Sorafenib

Not explicitly

stated

Not explicitly

stated
Synergistic [3]

Table 2: Combination of MI-503 with FLT3 Inhibitors in Acute Myeloid Leukemia (AML)

Cell Line
Drug
Combinatio
n

IC50 (Single
Agent)

IC50
(Combinati
on)

Combinatio
n Index (CI)

Reference

MOLM13

(MLL-AF9,

FLT3-ITD)

MI-503 +

Quizartinib

MI-503: ~0.2

µM;

Quizartinib:

~1 nM

Not explicitly

stated

Highly

Synergistic
[2]

MV4-11

(MLL-AF4,

FLT3-ITD)

MI-503 +

Quizartinib

MI-503: ~0.3

µM;

Quizartinib:

~0.5 nM

Not explicitly

stated

Highly

Synergistic
[2]

OCI-AML3

(NPM1c,

FLT3-wt)

MI-503 +

Gilteritinib

Not explicitly

stated

Not explicitly

stated
Synergistic [4]

Table 3: Combination of MI-503 with SD70 in MLL::AF9-driven Acute Myeloid Leukemia (AML)
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Cell Line
Drug
Combinatio
n

IC50 (Single
Agent)

IC50
(Combinati
on)

Combinatio
n Index (CI)

Reference

MOLM13
MI-503 +

SD70

Not explicitly

stated

Not explicitly

stated

< 1.0

(Synergistic)
[1]

THP-1
MI-503 +

SD70

Not explicitly

stated

Not explicitly

stated

< 1.0

(Synergistic)
[1]

Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a

framework for the replication and extension of these findings.

Cell Viability and Combination Index (CI) Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and

the synergistic, additive, or antagonistic effect of drug combinations.

Materials:

Cancer cell lines (e.g., HepG2, MOLM13)

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

MI-503 and combination agents (e.g., Sorafenib, Quizartinib, SD70)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

DMSO (Dimethyl sulfoxide)

Microplate reader

Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

Drug Treatment:

Single Agent IC50 Determination: Prepare serial dilutions of each drug (MI-503 and the

combination agent) in culture medium. Replace the medium in the wells with 100 µL of the

drug dilutions. Include a vehicle control (e.g., DMSO).

Combination Treatment: Prepare a fixed-ratio combination of MI-503 and the other agent

(e.g., based on the ratio of their individual IC50 values). Perform serial dilutions of this

combination and treat the cells as described above.

Incubation: Incubate the plates for 72 to 96 hours at 37°C in a 5% CO2 incubator.

MTT Assay:

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at

37°C.

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Shake the plate for 10 minutes to ensure complete dissolution.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC50 values for each single agent using non-linear regression analysis

(e.g., in GraphPad Prism).

Calculate the Combination Index (CI) using the Chou-Talalay method with software such

as CompuSyn. This method analyzes dose-effect data for single and combined drug

treatments to quantify the nature of the interaction.
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In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of MI-503 as a single agent and in combination with

other anti-cancer drugs.

Materials:

Immunocompromised mice (e.g., NOD/SCID or nude mice)

Cancer cell lines (e.g., MV4-11, HepG2)

Matrigel (optional, for subcutaneous injection)

MI-503 and combination agent formulations for in vivo administration

Calipers for tumor measurement

Procedure:

Cell Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells (resuspended in PBS or a

PBS/Matrigel mixture) into the flank of each mouse.

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-

200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, MI-503 alone,

combination agent alone, MI-503 + combination agent).

Drug Administration: Administer the drugs according to the planned schedule, dose, and

route (e.g., oral gavage, intraperitoneal injection).

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and

calculate the tumor volume using the formula: (Length x Width²) / 2.

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

Endpoint: At the end of the study (e.g., when tumors in the control group reach a

predetermined size), euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, immunohistochemistry).
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Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of

the observed effects.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

signaling pathways and experimental workflows relevant to the combination analysis of MI-503.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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